![molecular formula C17H13N3O3 B2568442 (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid CAS No. 1321789-94-9](/img/structure/B2568442.png)
(Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid, also known as CAY10585, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid is not fully understood. However, it has been proposed that it exerts its antitumor and anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. This pathway plays a critical role in the regulation of immune and inflammatory responses, as well as cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid can inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been found to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid in lab experiments is its potential therapeutic applications. Its ability to inhibit tumor growth and reduce inflammation make it a valuable tool for studying cancer and inflammatory diseases. Additionally, its neuroprotective effects make it useful for studying neurodegenerative diseases. However, one limitation of using (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid and its potential therapeutic applications. Other future directions include investigating its potential use in combination with other drugs for enhanced therapeutic effects and exploring its potential as a diagnostic tool for cancer and neurodegenerative diseases.
In conclusion, (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid is a promising compound with potential therapeutic applications in cancer, inflammatory diseases, and neurodegenerative diseases. Its mechanism of action is not fully understood, but it has been shown to exert antitumor, anti-inflammatory, and neuroprotective effects. Further research is needed to fully elucidate its mechanism of action and explore its potential therapeutic applications.
Synthesis Methods
The synthesis of (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid involves the reaction between 4-(4-aminophenyl)imidazo[1,2-a]pyridine and ethyl 4-chloroacetoacetate. The reaction is catalyzed by sodium ethoxide and occurs in ethanol. The resulting product is then purified through recrystallization.
Scientific Research Applications
(Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit antitumor and anti-inflammatory activities, making it a promising candidate for the treatment of cancer and inflammatory diseases. Additionally, it has been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-16(8-9-17(22)23)18-13-6-4-12(5-7-13)14-11-20-10-2-1-3-15(20)19-14/h1-11H,(H,18,21)(H,22,23)/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVYLSQHVFTIIW-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.